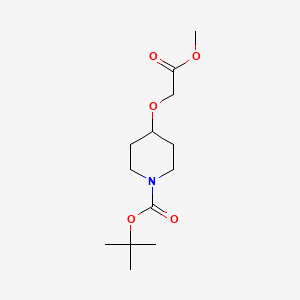

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It is a key intermediate of Vandetanib .

Synthesis Analysis

This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis

The molecular weight of this compound is 257.33 g/mol . The InChI code is 1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3 . The canonical SMILES string is CC©©OC(=O)N1CCC(CC1)CC(=O)OC .Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.33 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The XLogP3-AA is 1.7 .Applications De Recherche Scientifique

Synthesis and Industrial Applications

A key study reviews the synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate in its synthesis. This process was found to be favorable for industrial production due to higher yields and commercial value, showcasing the compound's significance in pharmaceutical manufacturing (W. Mi, 2015).

Environmental Impact and Degradation

Research into the environmental behavior and fate of related compounds, such as methyl tert-butyl ether (MTBE), provides insights into the biodegradation processes that might apply to tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate. Studies suggest that MTBE and its derivatives exhibit resistance to biodegradation in groundwater, indicating potential environmental persistence. However, the aerobic degradation of MTBE involves key intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), hinting at possible degradation pathways for related tert-butyl compounds under specific conditions (S. Fiorenza & H. Rifai, 2003).

Antioxidant Properties and Applications

Further research delves into the antioxidant properties of synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives. These compounds are utilized across various industries to prevent oxidative reactions and extend product shelf life. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and related compounds, have been explored for their environmental occurrence, human exposure, and potential toxicity, shedding light on the environmental and health implications of widespread SPA use (Runzeng Liu & S. Mabury, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-10(6-8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSFFUYFWWLAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol](/img/no-structure.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)

![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)